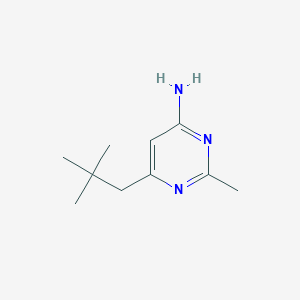
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine
Overview
Description
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2,2-dimethylpropyl group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert
Biological Activity
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleotides, which positions it as a candidate for various therapeutic applications, particularly in the fields of oncology and molecular biology.
The molecular formula of this compound is C₁₁H₁₈N₄. Its structure includes a pyrimidine ring substituted with a bulky dimethylpropyl group and an amino group, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcriptional activity and cell cycle progression. Inhibition of CDK9 can lead to reduced proliferation of cancer cells and increased apoptosis, making this compound a potential anticancer agent .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Anticancer Activity : In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound showed significant cytotoxicity against breast carcinoma cells (MCF-7), with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- CDK9 Inhibition : Research has demonstrated that this compound selectively inhibits CDK9 among other kinases, leading to decreased expression of anti-apoptotic proteins such as Mcl-1. This mechanism suggests its potential utility in treating hyper-proliferative diseases like cancer .
- Antimicrobial Properties : The compound was evaluated for its antimicrobial efficacy against several pathogens. Results indicated that it possesses broad-spectrum activity, comparable or superior to existing antimicrobial agents .
Research Findings
Recent studies have further elucidated the biological profile of this compound:
- In vitro Studies : Various assays have confirmed its ability to inhibit cell growth across multiple cancer cell lines while maintaining selective toxicity towards malignant cells over normal cells.
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups receiving no treatment or standard therapies .
Properties
IUPAC Name |
6-(2,2-dimethylpropyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-12-8(5-9(11)13-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHRVXDBMANLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















